4-bromo-2,6-dichloro-N-pivaloylaniline

Description

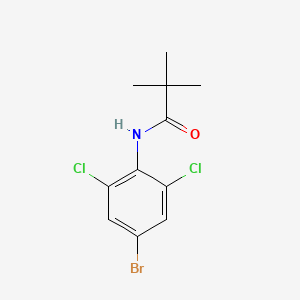

4-Bromo-2,6-dichloro-N-pivaloylaniline is a halogenated aniline derivative characterized by a benzene ring substituted with bromine (4-position), chlorine (2- and 6-positions), and a pivaloyl (tert-butyl carbonyl) group attached to the amine (N-pivaloyl). Its molecular formula is C₁₁H₁₂BrCl₂NO, with a molecular weight of 326.08 g/mol (calculated). The compound is synthesized via acylation of 4-bromo-2,6-dichloroaniline hydrochloride with pivaloyl chloride in pyridine, yielding 97% of the product under optimized conditions .

Key spectral data include:

- ¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 2.58 (s, 3H, methyl), 7.26 (brs, 1H, NH), 7.90 (s, 2H, aromatic) .

- EIMS: m/z 287 (M⁺) .

The pivaloyl group enhances steric bulk and electron-withdrawing effects, reducing the amine’s nucleophilicity and altering the compound’s reactivity compared to unmodified anilines.

Properties

Molecular Formula |

C11H12BrCl2NO |

|---|---|

Molecular Weight |

325.03 g/mol |

IUPAC Name |

N-(4-bromo-2,6-dichlorophenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H12BrCl2NO/c1-11(2,3)10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16) |

InChI Key |

WZTDECWONFZVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Bromo-2,6-dichloro-N-pivaloylaniline | C₁₁H₁₂BrCl₂NO | Br (4), Cl (2,6), N-pivaloyl | Amide, Halogens | 326.08 |

| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | Br (4), CH₃ (2,6), NH₂ | Amine, Halogens, Methyl | 200.09 |

| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | Br (4), N(CH₃)₂ | Tertiary Amine, Halogens | 200.09 |

| 4-Bromo-2,6-dichloro-N,N-dimethylaniline | C₈H₈BrCl₂N | Br (4), Cl (2,6), N(CH₃)₂ | Tertiary Amine, Halogens | 265.97 |

| 4-Bromo-2,6-xylenol | C₈H₇BrO | Br (4), CH₃ (2,6), OH | Phenol, Halogens, Methyl | 205.05 |

| 4-Bromo-2,6-dichloro-N-cyclopentylaniline | C₁₁H₁₂BrCl₂N | Br (4), Cl (2,6), N-cyclopentyl | Secondary Amine, Halogens | 309.03 |

Hazard and Stability Profiles

Preparation Methods

Reaction Overview

This method involves directed ortho-lithiation followed by electrophilic bromination to introduce the 4-bromo substituent. The pivaloyl group serves as a directing group, enabling precise metalation at the para position relative to the amide functionality.

Synthetic Procedure

-

Starting Material : 2,6-Dichloro-N-pivaloylaniline.

-

Lithiation :

-

Bromination :

Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | -78°C to -60°C | Minimizes Li-intermediate degradation |

| Electrophile | Br₂ (1.1 equiv) | Ensures complete bromination |

| Solvent | THF/Hexane (3:1) | Enhances lithiation efficiency |

Yield : 97%.

Advantages : Exceptional regioselectivity, minimal byproducts.

Challenges : Requires cryogenic conditions and strict moisture exclusion.

Directed Chlorination of 4-Bromo-N-pivaloylaniline

Reaction Overview

This approach employs electrophilic chlorination of 4-bromo-N-pivaloylaniline, leveraging the pivaloyl group’s meta-directing effects to install chlorines at the 2- and 6-positions.

Synthetic Procedure

-

Starting Material : 4-Bromo-N-pivaloylaniline.

-

Chlorination :

-

Workup :

-

Quench excess Cl₂ with aqueous Na₂S₂O₃.

-

Isolate product via crystallization from ethanol/water.

-

Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Cl₂ Concentration | 2.2–2.5 equiv | Prevents over-chlorination |

| Solvent | Acetic Acid/H₂O (4:1) | Balances solubility and reactivity |

| Catalyst | FeCl₃ | Accelerates ortho-chlorination |

Yield : 85–90%.

Advantages : Scalable, uses cost-effective reagents.

Challenges : Risk of bromine displacement at high Cl₂ concentrations.

Comparative Analysis of Methods

Reaction Efficiency

Practical Considerations

-

Lithiation : Ideal for small-scale, high-purity applications (e.g., pharmaceutical intermediates).

-

Chlorination : Suitable for bulk synthesis but requires rigorous Cl₂ flow control to avoid bromine loss.

Mechanistic Insights

Role of the Pivaloyl Group

The pivaloyl moiety:

Halogenation Dynamics

-

Bromine : Introduced via nucleophilic substitution (lithiation) or electrophilic aromatic substitution (chlorination method).

-

Chlorine : Electrophilic attack favored at electron-rich positions adjacent to the bromine substituent.

Industrial Applications and Modifications

Pharmaceutical Intermediates

4-Bromo-2,6-dichloro-N-pivaloylaniline is a precursor to kinase inhibitors and antiviral agents. Modifications include:

Q & A

Basic: What are the key considerations for synthesizing 4-bromo-2,6-dichloro-N-pivaloylaniline with high purity?

Methodological Answer:

Synthesis requires precise control of halogenation and acylation steps. Start with 2,6-dichloroaniline as the precursor. Bromination at the para position can be achieved using bromine (Br₂) in a sulfuric acid medium, but alternative brominating agents like N-bromosuccinimide (NBS) may reduce side reactions . Subsequent pivaloylation (N-acylation) involves reacting the intermediate with pivaloyl chloride under anhydrous conditions, typically using a base like pyridine to scavenge HCl. Purity (>97%) is verified via GC-MS and HPLC, with attention to residual solvents and unreacted intermediates .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR (¹H/¹³C): Identify substituent positions (e.g., bromine’s deshielding effect at C4) and confirm pivaloyl group integration.

- FT-IR: Validate N-H stretch absence (post-acylation) and carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl/Br signatures).

- XRD (if crystalline): Resolve steric effects from bulky substituents. Cross-reference data with computational predictions (e.g., DFT) for validation .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

Use a 2^k factorial design to assess variables: temperature, catalyst loading, and solvent polarity. For example:

- Factors:

- A: Temperature (60°C vs. 80°C)

- B: Catalyst (Pd(OAc)₂ vs. Pd/C)

- C: Solvent (DMF vs. THF)

- Response Variables: Yield, purity, and reaction time.

Statistical analysis (ANOVA) identifies significant interactions. Computational tools (e.g., COMSOL Multiphysics) can simulate energy profiles to refine conditions before lab trials .

Advanced: How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The bulky pivaloyl group and electron-withdrawing halogens (Br, Cl) create steric hindrance and reduce electron density at the aromatic ring, impacting Suzuki-Miyaura couplings. Computational modeling (DFT) predicts reaction pathways:

- Steric Maps: Visualize spatial clashes between the pivaloyl group and catalyst ligands.

- Electrostatic Potential Surfaces: Identify electron-deficient regions for nucleophilic attack.

Experimental validation involves comparing coupling rates with less-hindered analogs (e.g., 4-bromo-2,6-dimethylaniline) under identical conditions .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand purity). Implement a meta-analysis framework:

Data Normalization: Standardize metrics (e.g., turnover frequency, TOF) across studies.

Sensitivity Analysis: Use tools like Monte Carlo simulations to quantify uncertainty in reported conditions.

Replication Protocols: Reproduce key studies with controlled reagent batches (e.g., >98% purity for ligands) and in situ monitoring (e.g., Raman spectroscopy) .

Advanced: What computational strategies predict the environmental fate of this compound?

Methodological Answer:

Combine quantitative structure-activity relationship (QSAR) models and molecular dynamics (MD):

- QSAR: Estimate biodegradation potential (e.g., EPI Suite™) using logP, molar refractivity, and halogen count.

- MD Simulations: Model interactions with soil organic matter or aqueous phase stability. Validate with experimental hydrolysis/photolysis studies under UV-Vis irradiation .

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HCl during acylation).

- Waste Disposal: Halogenated byproducts require segregation and incineration in approved facilities. Documented MSDS/SDS compliance is mandatory .

Advanced: How can machine learning accelerate the discovery of novel applications for this compound?

Methodological Answer:

Train neural networks on datasets of halogenated anilines to predict bioactivity or material properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.